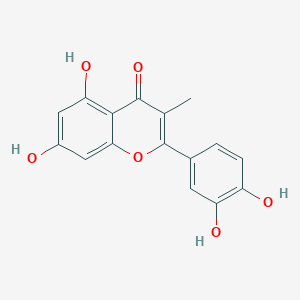
3-Methyl-3',4',5,7-tetrahydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-C-methylluteolin is a tetrahydroxyflavone having the hydroxy groups are located at positions 3', 4', 5 and 7 as well as an additional methyl substituent at position 3. It is a tetrahydroxyflavone and a 3'-hydroxyflavonoid.
常见问题
Basic Research Questions
Q. What spectroscopic methods are most reliable for characterizing 3-Methyl-3',4',5,7-tetrahydroxyflavone, and how should data interpretation address potential ambiguities?
- Methodological Answer : Utilize a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the methyl substitution at the 3-position and hydroxyl groups. Cross-validate with infrared (IR) spectroscopy for hydroxyl stretching (3200–3600 cm−1) and UV-Vis for flavone-specific absorbance (250–350 nm). For structural ambiguities, compare spectral data with NIST Standard Reference Database entries for analogous flavones (e.g., luteolin, 3',4',5,7-tetrahydroxyflavone) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ regioselective methylation using methyl iodide or dimethyl sulfate under controlled basic conditions (e.g., K2CO3/DMF) to target the 3-hydroxyl group. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. For scale-up, refer to protocols for similar tetrahydroxyflavones, ensuring inert atmospheres to prevent oxidation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, tightly sealed goggles, and lab coats. Implement local exhaust ventilation to avoid inhalation of fine particles. Store in amber vials at 2–8°C under nitrogen to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste, following OSHA HCS guidelines .
Q. How does the methylation at the 3-position influence the compound’s solubility and stability compared to non-methylated analogs?
- Methodological Answer : Methylation reduces polarity, enhancing lipid solubility (logP ~2.5) compared to luteolin (logP ~1.5). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use mobile phases like methanol/water (0.1% formic acid) to track degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Standardize assays using isogenic cell lines and control for flavone metabolism (e.g., cytochrome P450 activity). Perform dose-response curves (0.1–100 µM) with positive controls (e.g., quercetin). Use transcriptomics to identify cell-specific signaling pathways (e.g., MAPK/NF-κB) and validate with siRNA knockdowns .
Q. How can computational modeling predict the binding affinity of this compound to multi-target enzymes like COX-2 or CYP450 isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB IDs: 5F1A for COX-2). Apply density functional theory (DFT) to optimize the flavone’s geometry and calculate electrostatic potential maps. Validate predictions with surface plasmon resonance (SPR) assays .
Q. What advanced chromatographic techniques differentiate this compound from its isomer 3'-Methyl-3,4',5,7-tetrahydroxyflavone?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IG-U) in HPLC with a methanol/water (70:30) mobile phase. Confirm elution order via LC-MS/MS in negative ion mode, monitoring fragmentation patterns (e.g., m/z 301 → 285 for methyl loss). Cross-reference with synthetic standards .
Q. How do substituents like methyl groups affect the antioxidant mechanism of this compound compared to hydroxyl-rich analogs?
- Methodological Answer : Compare radical scavenging capacity (DPPH/ABTS assays) and redox potentials (cyclic voltammetry). Methylation may reduce electron-donating capacity but enhance membrane permeability. Use ESR spectroscopy to detect stable radical intermediates in lipid bilayers .
Q. What experimental designs address discrepancies between in vitro and in vivo toxicity profiles of methylated flavones?
- Methodological Answer : Conduct ADMET studies: Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability. Use zebrafish models for acute toxicity (LC50) and murine models for subchronic exposure (28-day OECD 407). Correlate findings with in vitro hepatocyte viability assays .
Q. How can isotopic labeling track the metabolic fate of this compound in complex biological systems?
属性
分子式 |
C16H12O6 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-7-15(21)14-12(20)5-9(17)6-13(14)22-16(7)8-2-3-10(18)11(19)4-8/h2-6,17-20H,1H3 |
InChI 键 |
RQJGBVDTAFXEIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















